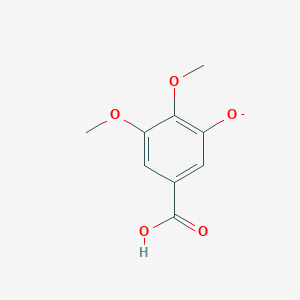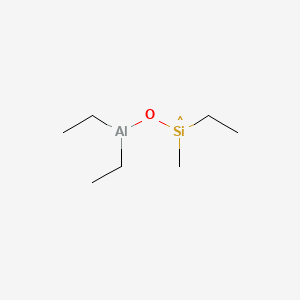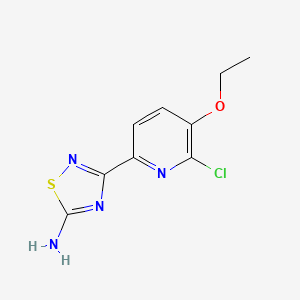
3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it valuable for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride involves multiple steps. The starting materials typically include 3-chloroaniline, diethylamine, and ethyl chloroacetate. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in various derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, affecting various biological pathways. The exact mechanism depends on the context of its application and the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-(2-(dimethylamino)ethoxy)-5-ethoxyacetanilide
- 3-Chloro-4-(2-(diethylamino)ethoxy)-5-methoxyacetanilide
- 3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxybenzamide
Uniqueness
3-Chloro-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride is unique due to its specific structure, which allows for distinct interactions with molecular targets. This uniqueness makes it valuable for research and potential therapeutic applications, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
101651-58-5 |
|---|---|
Molekularformel |
C16H26Cl2N2O3 |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
2-(4-acetamido-2-chloro-6-ethoxyphenoxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C16H25ClN2O3.ClH/c1-5-19(6-2)8-9-22-16-14(17)10-13(18-12(4)20)11-15(16)21-7-3;/h10-11H,5-9H2,1-4H3,(H,18,20);1H |
InChI-Schlüssel |
LUDQWVMGYLTUQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCOC1=C(C=C(C=C1Cl)NC(=O)C)OCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


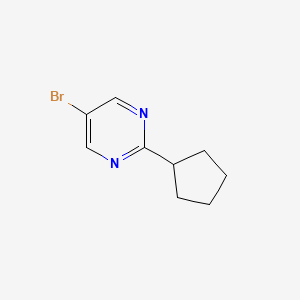

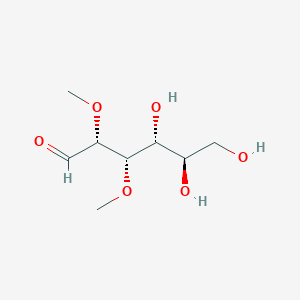
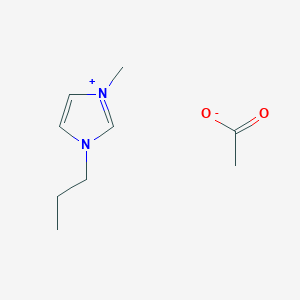
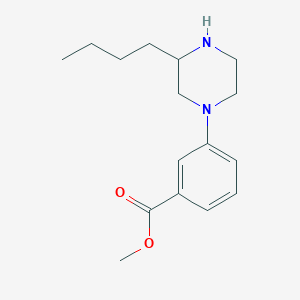
![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13747681.png)
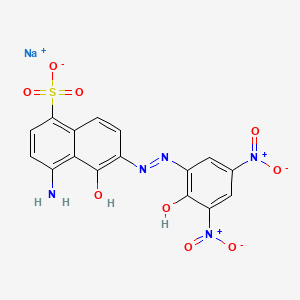

![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)

![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
